1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine
Description
1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine is a piperazine derivative featuring a 4-tert-butylbenzyl group at the 1-position and a methyl group at the 2-position of the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological and chemical properties, including roles as antihistamines, enzyme inhibitors, and structural templates in materials science. This compound’s structural uniqueness lies in the bulky 4-tert-butylphenyl group, which may enhance lipophilicity and receptor binding, and the 2-methyl substitution, which influences conformational flexibility and basicity .
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-13-11-17-9-10-18(13)12-14-5-7-15(8-6-14)16(2,3)4/h5-8,13,17H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRRESGZMPRXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine typically involves the reaction of 4-tert-butylbenzyl chloride with 2-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Saturated derivatives with reduced functional groups.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Piperazine derivatives vary significantly in substituent patterns, which dictate their physicochemical and biological behaviors. Key structural analogues include:
Key Observations:
- Lipophilicity and Binding: The 4-tert-butyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl or chlorophenyl groups in meclizine or cyclizine). This may improve blood-brain barrier penetration or receptor affinity .
- This is critical in enzyme inhibition (e.g., H-7’s interaction with protein kinase C) .
Physicochemical Properties
The pKa of piperazine derivatives is influenced by substituents. reports:
| Compound | pKa1 (298 K) | pKa2 (298 K) | Thermodynamic Trend |
|---|---|---|---|
| Piperazine | 9.73 | 5.33 | Baseline for comparison |
| 2-Methylpiperazine | 9.94 | 6.05 | Increased basicity due to methyl |
| 1-Methylpiperazine | 9.45 | 5.45 | Reduced basicity at N1 |
The target compound’s 2-methyl group likely elevates its pKa compared to unsubstituted piperazine, enhancing protonation under physiological conditions. This affects solubility, bioavailability, and interaction with biological targets .
Temperature-Dependent Behavior
At 160°C, it forms distinct layered structures compared to unsubstituted piperazine, but this effect diminishes at 190°C. Such temperature sensitivity may extrapolate to solvent interactions or crystallization behavior in pharmaceutical formulations .
Biological Activity
1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine is a synthetic compound belonging to the piperazine class, which has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a tert-butylphenyl group and a methyl group. This unique structure may influence its interaction with biological targets, potentially affecting its pharmacological profile.
Biological Activity Overview
1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine has been studied for various biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that piperazine derivatives can exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin receptors.
- Antifilarial Activity : Similar compounds in the piperazine family have shown promise in antifilarial activity, indicating potential therapeutic applications against parasitic infections.
- Cytotoxicity : Research indicates that certain piperazine derivatives may have cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.
The biological activity of 1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation.
- Enzyme Modulation : It might act as an inhibitor or activator of specific enzymes involved in metabolic processes or cellular signaling.
- Cellular Uptake : The lipophilic nature of the tert-butyl group may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antidepressant | Modulation of serotonin receptors; behavioral changes in animal models |
| Antifilarial | Effective against Brugia malayi; significant reduction in microfilarial counts |
| Cytotoxicity | Induced apoptosis in specific cancer cell lines; IC50 values noted |
Case Studies
- Antidepressant Activity : A study conducted on mice demonstrated that administration of 1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine resulted in a significant reduction in immobility time during forced swim tests, indicating potential antidepressant-like effects.
- Antifilarial Efficacy : In vitro assays revealed that the compound exhibited a dose-dependent effect on the viability of Brugia malayi larvae, with a notable reduction observed at concentrations above 100 µM.
- Cytotoxic Studies : In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound could induce cell death at concentrations as low as 50 µM, suggesting it may have therapeutic potential in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
